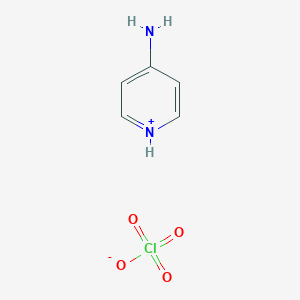

4-Aminopyridinium perchlorate

CAS No.:

Cat. No.: VC13611193

Molecular Formula: C5H7ClN2O4

Molecular Weight: 194.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7ClN2O4 |

|---|---|

| Molecular Weight | 194.57 g/mol |

| IUPAC Name | pyridin-1-ium-4-amine;perchlorate |

| Standard InChI | InChI=1S/C5H6N2.ClHO4/c6-5-1-3-7-4-2-5;2-1(3,4)5/h1-4H,(H2,6,7);(H,2,3,4,5) |

| Standard InChI Key | XCZCVJWGZBLBDL-UHFFFAOYSA-N |

| SMILES | C1=C[NH+]=CC=C1N.[O-]Cl(=O)(=O)=O |

| Canonical SMILES | C1=C[NH+]=CC=C1N.[O-]Cl(=O)(=O)=O |

Introduction

Structural and Crystallographic Characterization

Crystal System and Unit Cell Parameters

4-Aminopyridinium perchlorate crystallizes in the monoclinic system (space group P2₁/n), with unit cell dimensions a = 10.8317(8) Å, b = 9.0529(5) Å, c = 13.7032(9) Å, and β = 99.243(3)° . The unit cell volume measures 1326.27(15) ų, accommodating four formula units (Z = 4). The asymmetric unit comprises one 4-aminopyridinium cation and one perchlorate anion, linked via N–H···O hydrogen bonds (Figure 1) .

Table 1: Crystallographic Data for 4-Aminopyridinium Perchlorate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.8317(8) |

| b (Å) | 9.0529(5) |

| c (Å) | 13.7032(9) |

| β (°) | 99.243(3) |

| Volume (ų) | 1326.27(15) |

| Z | 4 |

Hydrogen Bonding and Supramolecular Assembly

The stability of the crystal lattice is governed by N–H···O interactions between the ammonium group of 4-aminopyridinium and oxygen atoms of perchlorate. Bond lengths range from 3.065 to 3.167 Å, forming a three-dimensional network . Hirshfeld surface analysis corroborates these interactions, with O···H and H···H contacts contributing 46% and 26.3% to the total surface, respectively .

Synthesis and Reaction Pathways

Preparation of 4-Aminopyridinium Perchlorate

The compound is synthesized by reacting 4-aminopyridine with perchloric acid under ambient conditions, followed by slow evaporation . This method yields high-purity crystals suitable for X-ray diffraction. Alternative routes involve protonation of 4-aminopyridine in the presence of perchlorate anions, as observed in analogous halogenation reactions .

Reactivity with Halogens and Interhalogens

4-Aminopyridinium perchlorate serves as a precursor in halogenation reactions. For example, treatment with bromine (Br₂) in dichloromethane yields brominated pyridyl-pyridinium cations, such as {3,3′,5′-Br₃-1λ⁴-[1,2′-(C₅H₄N)₂]-4,4′-(NH₂)₂}⁺ . These derivatives exhibit covalent N⁺–C bonds between pyridine rings, with bromine substituents in meta positions (Table 2) .

Table 2: Bond Parameters in Brominated Derivatives

| Compound | Br–C Bond Length (Å) | C–Br–C Angle (°) |

|---|---|---|

| 4·Br⁻ | 1.894–1.920 | 116.8–122.8 |

| 5·Br₃⁻ | 1.893–1.901 | 117.5–120.6 |

Thermal and Vibrational Properties

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals that 4-aminopyridinium perchlorate remains stable up to 80°C, with decomposition initiating at 150°C . The mass loss corresponds to the release of NH₃ and ClO₄⁻ fragments, culminating in residual carbonaceous material above 400°C .

Vibrational Spectroscopy

Raman spectra (0–4000 cm⁻¹) exhibit characteristic peaks for ν(N–H) at 3350 cm⁻¹ and ν(ClO₄⁻) at 930 cm⁻¹ . The absence of splitting in the perchlorate symmetric stretch (ν₁) at 930 cm⁻¹ confirms its tetrahedral geometry .

Optical and Electronic Behavior

UV-Vis Absorption and Photoluminescence

UV-Vis spectra display a strong absorption band at 265 nm, attributed to π→π* transitions in the aromatic ring . Photoluminescence studies reveal emission at 420 nm (λₑₓ = 350 nm), suggesting potential optoelectronic applications . Time-dependent density functional theory (TDDFT) calculations at the B3LYP/6-31G(d,p) level predict a HOMO-LUMO gap of 4.2 eV, aligning with experimental data .

Table 3: Optical Properties of 4-Aminopyridinium Perchlorate

| Property | Experimental Value | Theoretical Value |

|---|---|---|

| λₐbs (nm) | 265 | 270 |

| λₑₘ (nm) | 420 | 415 |

| HOMO-LUMO Gap (eV) | - | 4.2 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume